Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group and a tert-butylbenzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE typically involves the reaction of 4-tert-butylbenzoic acid with butylamine under specific conditions. The reaction is usually catalyzed by agents such as Zn(ClO4)2·6H2O, which facilitates the formation of the amide bond . The reaction is carried out under solvent-free conditions at a temperature of around 50°C, resulting in high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: 4-tert-Butylbenzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the benzene ring.
Scientific Research Applications
BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: A precursor in the synthesis of BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE.
tert-Butyl 4-(bromomethyl)benzoate: Another benzoate derivative with different functional groups.
Uniqueness
BUTYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylbenzamido group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C22H27NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
butyl 3-[(4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H27NO3/c1-5-6-14-26-21(25)17-8-7-9-19(15-17)23-20(24)16-10-12-18(13-11-16)22(2,3)4/h7-13,15H,5-6,14H2,1-4H3,(H,23,24) |
InChI Key |
DXEXZSZKMDXIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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